- De novo synthesis of conjugates, World Intellectual Property Organization, , ,

Cas no 94697-68-4 (5,6-O-Isopropylidene-L-gulono-1,4-lactone)

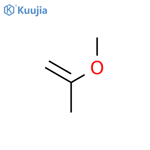

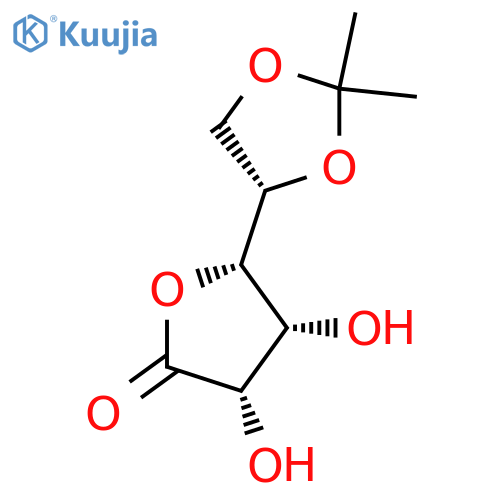

94697-68-4 structure

Productnaam:5,6-O-Isopropylidene-L-gulono-1,4-lactone

CAS-nummer:94697-68-4

MF:C9H14O6

MW:218.203863620758

MDL:MFCD00077804

CID:798717

PubChem ID:57651686

5,6-O-Isopropylidene-L-gulono-1,4-lactone Chemische en fysische eigenschappen

Naam en identificatie

-

- L-Gulonic acid,5,6-O-(1-methylethylidene)-, g-lactone

- 5,6-O-Isopropylidene-L-gulono-1,4-lactone

- (4S,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxyoxolan-2-one

- 5,6-O-ISOPROPYLIDENE-L-GULONIC ACID GAMMA-LACTONE

- L-5,6-isopropylidene-gulono-1,4-lactone

- 5,6-Isopropylidene-L-gulonic acid γ-lactone

- L

- (3S,4R,5S)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one

- (3S,4R,5S)-5-[(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]-3,4-DIHYDROXYOXOLAN-2-ONE

- 5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone

- JNTPPVKRHGNFKM-BNHYGAARSA-N

- 5,6-O-Isopropylidene-L-gluconic acid 1,4-lactone

- CS-0119989

- 5,6-isopropylidene-l-gulonic acid gamma-lactone

- DTXSID20662043

- 5,6-O-Isopropylidene-L-gulonic acid gamma-lactone, >=99.0% (sum of enantiomers, TLC)

- MFCD00077804

- SCHEMBL1738813

- AKOS007930486

- 94697-68-4

-

- MDL: MFCD00077804

- Inchi: 1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1

- InChI-sleutel: JNTPPVKRHGNFKM-BNHYGAARSA-N

- LACHT: O[C@@H]1[C@H](O)C(=O)O[C@@H]1[C@H]1OC(C)(C)OC1

Berekende eigenschappen

- Exacte massa: 218.07900

- Monoisotopische massa: 218.07903816g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 2

- Aantal waterstofbondacceptatoren: 6

- Zware atoomtelling: 15

- Aantal draaibare bindingen: 1

- Complexiteit: 276

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 4

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: -1

- Topologisch pooloppervlak: 85.2Ų

Experimentele eigenschappen

- Smeltpunt: 166-170 °C

- Oplosbaarheid: Methanol (Slightly), Water (Slightly)

- PSA: 85.22000

- LogboekP: -1.21490

- Optische activiteit: [α]20/D +62±2°, c = 1% in H2O

5,6-O-Isopropylidene-L-gulono-1,4-lactone Beveiligingsinformatie

- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport

- WGK Duitsland:3

- Veiligheidsinstructies: S22; S24/25

- FLUKA MERK F CODES:3

- Opslagvoorwaarde:-20?°C Freezer

5,6-O-Isopropylidene-L-gulono-1,4-lactone Douanegegevens

- HS-CODE:2932999099

- Douanegegevens:

China Customs Code:

2932999099Overview:

2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5,6-O-Isopropylidene-L-gulono-1,4-lactone Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| TRC | I868400-1g |

5,6-O-Isopropylidene-L-gulono-1,4-lactone |

94697-68-4 | 1g |

$ 110.00 | 2023-09-07 | ||

| TRC | I868400-2g |

5,6-O-Isopropylidene-L-gulono-1,4-lactone |

94697-68-4 | 2g |

$178.00 | 2023-05-18 | ||

| BAI LING WEI Technology Co., Ltd. | 461620-1G |

5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone, 98% |

94697-68-4 | 98% | 1G |

¥ 2191 | 2022-04-26 | |

| Biosynth | MI04758-1 g |

5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone |

94697-68-4 | 1g |

$82.59 | 2023-01-03 | ||

| Chemenu | CM541293-1g |

(3S,4R,5S)-5-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one |

94697-68-4 | 95%+ | 1g |

$388 | 2023-02-17 | |

| Biosynth | MI04758-5 g |

5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone |

94697-68-4 | 5g |

$279.50 | 2023-01-03 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 59470-1G-F |

5,6-O-Isopropylidene-L-gulono-1,4-lactone |

94697-68-4 | ≥99.0% (sum of enantiomers, TLC) | 1G |

¥753.69 | 2022-02-24 | |

| abcr | AB137501-5 g |

5,6-O-Isopropylidene-L-gulono-1,4-lactone, 95%; . |

94697-68-4 | 95% | 5 g |

€349.50 | 2023-07-20 | |

| abcr | AB137501-1g |

5,6-O-Isopropylidene-L-gulono-1,4-lactone, 95%; . |

94697-68-4 | 95% | 1g |

€181.10 | 2024-06-12 | |

| BAI LING WEI Technology Co., Ltd. | J60I868400-1g |

5,6-O-Isopropylidene-L-gulono-1,4-lactone |

94697-68-4 | 1g |

¥1760 | 2023-11-24 |

5,6-O-Isopropylidene-L-gulono-1,4-lactone Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; rt → 10 °C; 10 °C; 10 °C; 24 h, rt

1.2 Reagents: Sodium carbonate ; 2 h, rt

1.2 Reagents: Sodium carbonate ; 2 h, rt

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 24 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h

1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h

Referentie

- Syntheses of 2-keto-3-deoxy-D-xylonate and 2-keto-3-deoxy-L-arabinonate as stereochemical probes for demonstrating the metabolic promiscuity of Sulfolobus solfataricus towards D-xylose and L-arabinose, Chemistry - A European Journal, 2013, 19(8), 2895-2902

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide

Referentie

- A convenient synthesis of L-(S)-glyceraldehyde acetonide from L-ascorbic acid, Synthesis, 1986, (11), 962-4

Synthetic Routes 4

Reactievoorwaarden

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 90 min, rt

1.2 Solvents: Toluene ; 30 min, rt

1.2 Solvents: Toluene ; 30 min, rt

Referentie

- Stereoselective Synthesis of a Highly Oxygenated δ-Lactone Related to the Core Structure of (-)-Enterocin, Synthesis, 2017, 49(1), 209-217

Synthetic Routes 5

Reactievoorwaarden

Referentie

- A pyrrolysine analogue for protein click chemistry, Angewandte Chemie, 2009, 48(9), 1633-1635

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 0 °C

1.2 0 °C; 0 °C → rt; 24 h, rt

1.3 Reagents: Sodium carbonate ; 3 h, rt

1.2 0 °C; 0 °C → rt; 24 h, rt

1.3 Reagents: Sodium carbonate ; 3 h, rt

Referentie

- Preparation of 2'-fluoro nucleosides as antiviral agents, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide , Tetrahydrofuran ; rt → 5 °C; 1 - 3 h, rt

1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt

1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt

Referentie

- Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as MAPK/ERK kinase inhibitors useful for treatment of proliferative disorders, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reactievoorwaarden

Referentie

- Nucleophilic Addition Reaction of 2-Trimethylsilyloxyfuran to N-Gulosyl-C-alkoxymethylnitrones: Synthetic Approach to Polyoxin C, Organic Letters, 2002, 4(7), 1111-1114

Synthetic Routes 9

Reactievoorwaarden

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; < 10 °C; 24 h, rt

Referentie

- Preparation of (R)-isopropylideneglycerol, China, , ,

Synthetic Routes 10

Reactievoorwaarden

1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide , Tetrahydrofuran ; 0 - 5 °C; 18 h, rt

1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt

1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt

Referentie

- Preparation of oxygenated esters of 4-iodophenylamino benzhydroxamic acids as MEK inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reactievoorwaarden

1.1 Catalysts: Sulfuric acid Solvents: Dimethylformamide ; pH 3, cooled

1.2 cooled; 8 h, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt

1.2 cooled; 8 h, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt

Referentie

- Total Synthesis of Branimycin: An Evolutionary Approach, Chemistry - A European Journal, 2012, 18(31), 9651-9668

Synthetic Routes 12

Reactievoorwaarden

Referentie

- Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin B, Chemistry - A European Journal, 2000, 6(11), 1987-2001

Synthetic Routes 13

Reactievoorwaarden

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide , Tetrahydrofuran ; rt → 5 °C; 0 - 5 °C

1.2 0 - 5 °C; 18 h, rt

1.3 Reagents: Sodium carbonate ; 1 h, neutralized, rt

1.2 0 - 5 °C; 18 h, rt

1.3 Reagents: Sodium carbonate ; 1 h, neutralized, rt

Referentie

- Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as inhibitors of MAPK/ERK (MEK) kinase useful for treating proliferative disorders, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reactievoorwaarden

Referentie

- Synthesis of 4-β-amino-saccharidoid side chain-4-deoxy-4'-demethylpodophyllotoxin derivatives and their antineoplastic activity, China, , ,

Synthetic Routes 15

Reactievoorwaarden

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 24 h, rt

1.2 Reagents: Sodium carbonate ; 2 h, rt

1.2 Reagents: Sodium carbonate ; 2 h, rt

Referentie

- Process for preparation of (S)-glycerin aldehyde derivative, China, , ,

Synthetic Routes 16

Reactievoorwaarden

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide

Referentie

- Synthesis of a Functionalized 7,6-Bicyclic Spiroimine Ring Fragment of the Spirolides, Organic Letters, 2010, 12(22), 5226-5229

Synthetic Routes 17

Reactievoorwaarden

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 24 h, 0 °C → rt

1.2 Reagents: Potassium carbonate ; 24 h, rt

1.2 Reagents: Potassium carbonate ; 24 h, rt

Referentie

- Ruthenium-Catalyzed Asymmetric N-Demethylative Rearrangement of Isoxazolidines and Its Application in the Asymmetric Total Syntheses of (-)-(1R,3S)-HPA-12 and (+)-(1S,3R)-HPA-12, Organic Letters, 2014, 16(24), 6512-6514

Synthetic Routes 18

Reactievoorwaarden

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 10 °C → rt; 24 h, rt

1.2 Reagents: Sodium carbonate decahydrate ; 2 h, rt

1.2 Reagents: Sodium carbonate decahydrate ; 2 h, rt

Referentie

- Total Synthesis of Brevenal, Journal of the American Chemical Society, 2011, 133(9), 3208-3216

Synthetic Routes 19

Reactievoorwaarden

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, rt

1.2 Reagents: Sodium carbonate ; 1 h, rt

1.2 Reagents: Sodium carbonate ; 1 h, rt

Referentie

- Fused heterocyclic derivatives, their preparation method and application for treating HBV diseases, World Intellectual Property Organization, , ,

Synthetic Routes 20

Reactievoorwaarden

1.1 Solvents: Dimethylformamide

Referentie

- Microwave-induced synthesis of enantiopure β-lactams from L-glyceraldehyde, Journal of the Indian Chemical Society, 2018, 95(11), 1393-1395

5,6-O-Isopropylidene-L-gulono-1,4-lactone Raw materials

- N-Hydroxyphthalimide

- L-Gulono-1,4-lactone

- L-Glucono-1,4-lactone

- 2-Methoxypropene

- L-Ascorbic acid

- 2,2-Dimethoxypropane

5,6-O-Isopropylidene-L-gulono-1,4-lactone Preparation Products

5,6-O-Isopropylidene-L-gulono-1,4-lactone Gerelateerde literatuur

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

94697-68-4 (5,6-O-Isopropylidene-L-gulono-1,4-lactone) Gerelateerde producten

- 27304-20-7(D-Ribonolactone 2,3-Cyclohexyl Ketal)

- 29514-28-1(1,2-O-Isopropylidene-b-L-idofuranurono-6,3-lactone)

- 728909-43-1(2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate)

- 915936-48-0(1,6,7-trimethyl-8-3-(morpholin-4-yl)propyl-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1346451-50-0((E)-Methyl 3-(3,4-dihydro-2H-pyrano2,3-bpyridin-6-yl)acrylate)

- 65272-95-9(BENZENEPROPANAL, 2-FORMYL-5-METHOXY-)

- 1067192-68-0(2-(2-bromo-4-nitrophenyl)-2-methylpropanenitrile)

- 1795033-70-3(7-Methylbenzaanthracene-d3)

- 2094207-46-0(6-fluoro-N-{4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]phenyl}pyridine-3-carboxamide)

- 1057670-02-6(2-chloro-1-ethynyl-4-fluorobenzene)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:94697-68-4)5,6-O-Isopropylidene-L-gulono-1,4-lactone

Zuiverheid:99%

Hoeveelheid:5g

Prijs ($):341.0